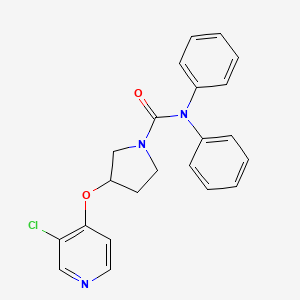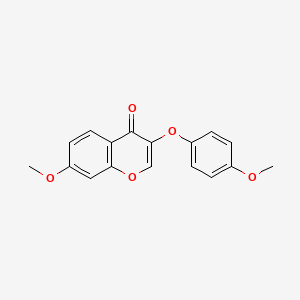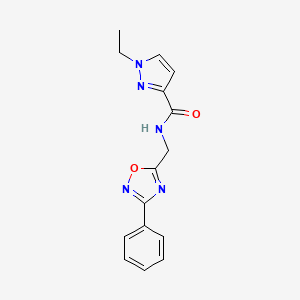![molecular formula C22H25N3O4S3 B2550024 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine CAS No. 875158-76-2](/img/structure/B2550024.png)
2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine is a complex organic molecule with potential applications in various scientific fields. The structure of the molecule features multiple functional groups, including cyclohexane, sulfonyl, and thiazole groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine typically involves multi-step reactions. The starting materials often include cyclohexanesulfonyl chloride, 4-methylbenzenesulfonyl chloride, and thiazole derivatives. The key steps include:
Sulfonylation: : The cyclohexanesulfonyl chloride reacts with a thiazole derivative in the presence of a base like triethylamine.
N-Alkylation: : The resulting sulfonylated thiazole is further reacted with 3-(chloromethyl)pyridine under basic conditions to introduce the pyridin-3-ylmethyl group.
Further Sulfonylation: : Finally, 4-methylbenzenesulfonyl chloride is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of these steps for large-scale manufacturing, focusing on reaction yields, purity, and cost-effectiveness. Catalysts, solvents, and purification techniques play crucial roles in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine can undergo various reactions due to the presence of its diverse functional groups:
Oxidation: : The sulfonyl groups can undergo oxidation reactions, leading to the formation of sulfonic acids.
Reduction: : The reduction of sulfonyl groups to thiols can be achieved under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: : The aromatic rings and thiazole ring can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or other metal hydrides.
Substitution: : Halogenating agents, nucleophiles like amines, or electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the parent compound, each with potential unique properties and applications.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology
Its structural features may allow it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine
The compound may have potential as a lead compound in drug discovery, particularly due to the presence of the thiazole ring, which is known for its biological activity.
Industry
In industrial applications, this compound could serve as a specialty chemical in the production of advanced materials or as a catalyst in various chemical processes.
Mécanisme D'action
Molecular Targets
The precise mechanism of action for this compound would depend on its specific application. In biochemical contexts, the thiazole ring might interact with enzymes or receptors, potentially inhibiting or modifying their activity.
Pathways Involved
The compound may influence metabolic pathways by binding to key enzymes or altering the function of specific proteins, leading to downstream effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(cyclohexanesulfonyl)-4-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine
2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-4-yl)methyl]-1,3-thiazol-5-amine
2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-5-amine
Uniqueness
The uniqueness of 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine lies in the specific arrangement and interaction of its functional groups, which confer distinct chemical and biological properties not found in its analogs. These variations can result in different reactivity patterns and biological activities, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
2-cyclohexylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S3/c1-16-9-11-19(12-10-16)31(26,27)21-20(24-15-17-6-5-13-23-14-17)30-22(25-21)32(28,29)18-7-3-2-4-8-18/h5-6,9-14,18,24H,2-4,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLIMMIXXAAVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2549941.png)
![N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B2549946.png)

![2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene](/img/structure/B2549950.png)
![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)
![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2549953.png)



![3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549957.png)

![N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2549962.png)

![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)
